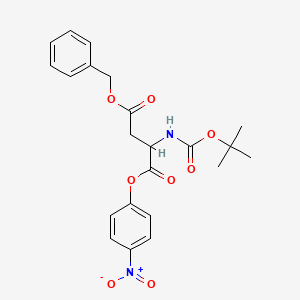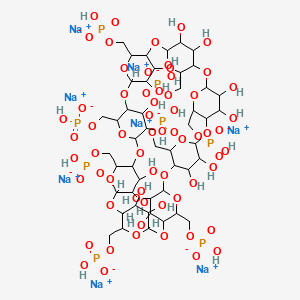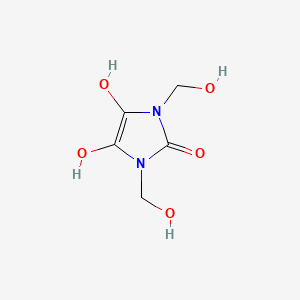
1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is known for its unique chemical structure, which includes two hydroxymethyl groups and two hydroxyl groups attached to an imidazole ring. It is widely used in various industrial and scientific applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one typically involves the reaction of glyoxal, formaldehyde, and urea. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the imidazole ring. The process can be summarized as follows:
Glyoxal and Formaldehyde Reaction: Glyoxal reacts with formaldehyde in the presence of a catalyst to form an intermediate compound.
Urea Addition: Urea is then added to the reaction mixture, leading to the formation of this compound through cyclization and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
- 1,3-Dihydroxymethyl-4,5-dihydroxyimidazol-2-one
Uniqueness
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is unique due to its specific arrangement of hydroxymethyl and hydroxyl groups on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C5H8N2O5 |
|---|---|
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one |
InChI |
InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2 |
InChI-Schlüssel |
UQWXDUXKEWMFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=C(N(C1=O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
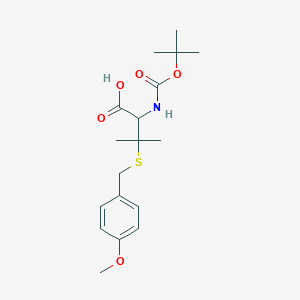
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
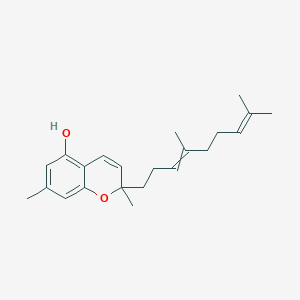
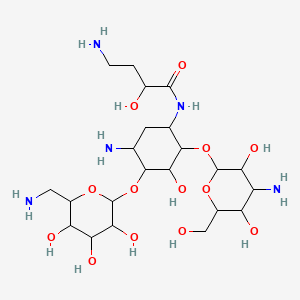
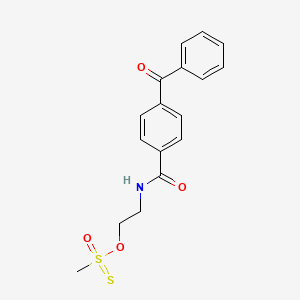
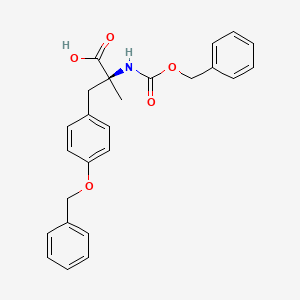
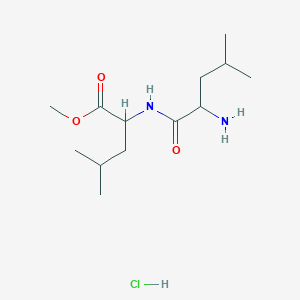
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
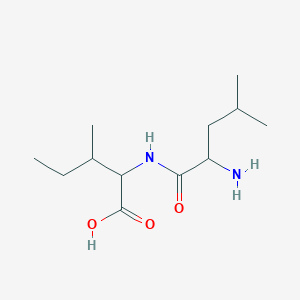

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
